2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid
CAS No.: 142221-23-6
Cat. No.: VC21106623
Molecular Formula: C14H11NO3S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid - 142221-23-6](/images/no_structure.jpg)
Specification
CAS No. | 142221-23-6 |
---|---|
Molecular Formula | C14H11NO3S |
Molecular Weight | 273.31 g/mol |
IUPAC Name | 2-phenacylsulfanylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18) |
Standard InChI Key | MJHMABNIGSEYKN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O |
Introduction
Physical and Chemical Properties
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is characterized by a unique molecular structure containing a phenyl ring, a ketone group, a sulfur linkage, and a pyridine ring with a carboxylic acid substituent. These diverse functional groups contribute to its chemical versatility and potential reactivity in various synthetic pathways.
Basic Identification and Properties
The compound's basic identification and physical properties are summarized in Table 1 below:
Property | Value | Source |
---|---|---|
CAS Number | 142221-23-6 | |
Molecular Formula | C₁₄H₁₁NO₃S | |
Molecular Weight | 273.307 g/mol | |
IUPAC Name | 2-phenacylsulfanylpyridine-3-carboxylic acid | |
Appearance | Solid | |
Purity (Commercial) | Min. 95% |
Additional Synonyms
The compound is known by several synonyms in chemical databases and literature:
-
2-[(2-oxo-2-phenylethyl)thio]nicotinic acid
-
2-((2-oxo-2-phenylethyl)thio)nicotinic acid
-
2-phenacylsulfanylpyridine-3-carboxylic acid
-
2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Physicochemical Properties
Table 2 presents the physicochemical properties of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid, including both experimentally determined and predicted values:
Structural Characteristics
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid consists of a nicotinic acid moiety with a thioether linkage at the 2-position, connecting it to a phenacyl group. The molecular structure features:
-
A pyridine ring with carboxylic acid functionality at position 3
-
A thioether (C-S-C) linkage providing conformational flexibility
-
A ketone group adjacent to a phenyl ring
-
Multiple aromatic systems that contribute to its chemical reactivity
The compound belongs to several chemical classes, including:
-
Ketones
-
6-membered Heterocycles
-
Pyridines
-
Quinazoline and Quinoline Derivatives
Spectroscopic Data
Spectroscopic characterization is essential for confirming the identity and purity of organic compounds. For 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid, both ¹H NMR and ¹³C NMR spectra have been reported in the literature.
Nuclear Magnetic Resonance (NMR) Data
The expected characteristic signals in the ¹H NMR spectrum would include:
-
Aromatic protons from both the pyridine and phenyl rings
-
Methylene protons adjacent to the sulfur atom
-
Methylene protons between the ketone and phenyl group
-
Carboxylic acid proton
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume